![molecular formula C12H20N4O4 B2914925 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid CAS No. 2379946-95-7](/img/structure/B2914925.png)
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is a useful research compound. Its molecular formula is C12H20N4O4 and its molecular weight is 284.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One significant application involves the synthesis and characterization of pyrazole derivatives, which have shown promising antitumor, antifungal, and antibacterial activities. A study by Titi et al. (2020) highlighted the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives through reactions of hydroxymethyl pyrazole derivatives with primary amines. The structural identification utilized FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Their biological activity against breast cancer and microbes was confirmed, suggesting a pharmacophore site for antitumor and antimicrobial properties Titi et al., 2020.
Biological Activities
The role of nitrogen-containing heterocyclic compounds, including pyrazole derivatives, in pharmaceuticals and agrochemicals due to their high biological activities was discussed by Higasio and Shoji (2001, 2004). These compounds serve as structural components in various applications, such as herbicides, insecticides, vitamins, and pharmaceuticals. The production and application of these nitrogen-containing chemicals underscore their significance in the chemical industry Higasio & Shoji, 2001; Higasio & Shoji, 2004.
Material Science Applications
Furthermore, the potential use of these compounds in material science, particularly as building blocks for polymers with unique physical properties, highlights their versatility. The electroconductive polymer polypyrrole, derived from pyrrole, illustrates the application of pyrazole derivatives beyond pharmaceuticals, showcasing their role in developing materials with novel properties Higasio & Shoji, 2001.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various kinases .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (28432 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution .
Result of Action
Similar compounds have been found to inhibit the activity of their target proteins, leading to various downstream effects .
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-3-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.C2H2O4/c1-13(10-3-4-11-6-10)7-9-5-12-14(2)8-9;3-1(4)2(5)6/h5,8,10-11H,3-4,6-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUFZSKNBGDKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2CCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
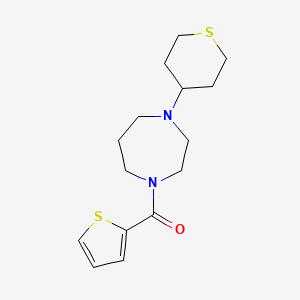
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)
![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)
![N-[(furan-2-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2914851.png)

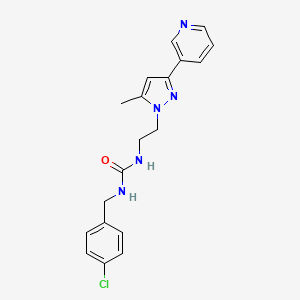
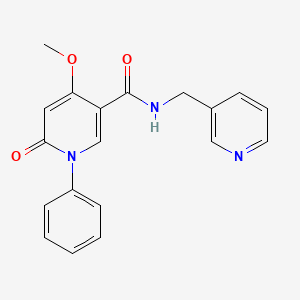
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)
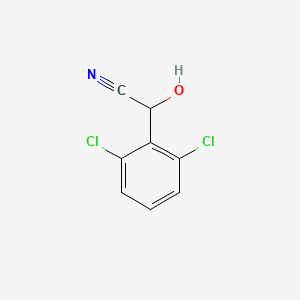
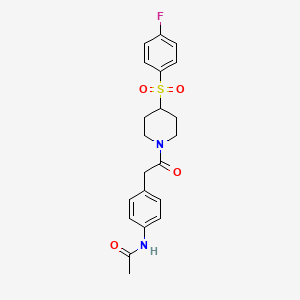
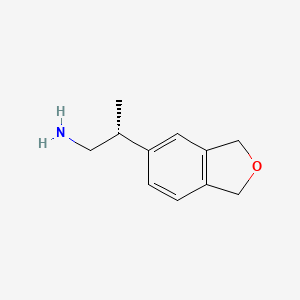
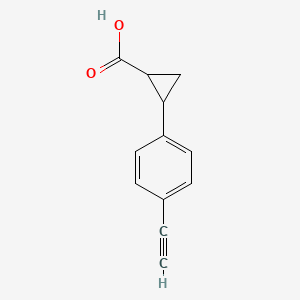
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)
